molecular formula C7H15NO3S B13251149 2,6-Dimethyloxane-4-sulfonamide

2,6-Dimethyloxane-4-sulfonamide

Cat. No.: B13251149
M. Wt: 193.27 g/mol
InChI Key: CQJHDFXWQXBDDY-UHFFFAOYSA-N
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Description

2,6-Dimethyloxane-4-sulfonamide is an organosulfur compound characterized by the presence of a sulfonamide functional group attached to a 2,6-dimethyloxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyloxane-4-sulfonamide typically involves the reaction of 2,6-dimethyloxane with sulfonyl chloride in the presence of a base. The reaction proceeds through nucleophilic substitution, where the sulfonyl chloride reacts with the oxane ring to form the sulfonamide. Common bases used in this reaction include pyridine or triethylamine, which help to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, often involving temperature control and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyloxane-4-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

    Reduction: Reduction of the sulfonamide group can yield amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted oxane derivatives.

Scientific Research Applications

2,6-Dimethyloxane-4-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antibacterial and anticancer activities.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,6-Dimethyloxane-4-sulfonamide involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The sulfonamide group is crucial for this interaction, as it mimics the natural substrate of the enzyme.

Comparison with Similar Compounds

Similar Compounds

    Sulfonamides: Compounds with similar sulfonamide functional groups, such as sulfanilamide and sulfamethoxazole.

    Oxane Derivatives: Compounds with similar oxane ring structures, such as tetrahydropyran derivatives.

Uniqueness

2,6-Dimethyloxane-4-sulfonamide is unique due to the combination of its oxane ring and sulfonamide group, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H15NO3S

Molecular Weight

193.27 g/mol

IUPAC Name

2,6-dimethyloxane-4-sulfonamide

InChI

InChI=1S/C7H15NO3S/c1-5-3-7(12(8,9)10)4-6(2)11-5/h5-7H,3-4H2,1-2H3,(H2,8,9,10)

InChI Key

CQJHDFXWQXBDDY-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CC(O1)C)S(=O)(=O)N

Origin of Product

United States

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